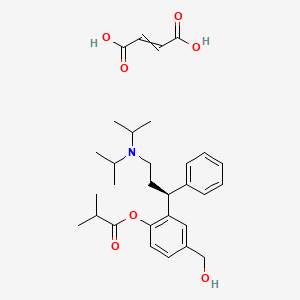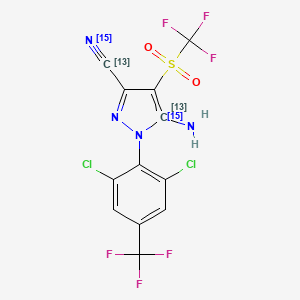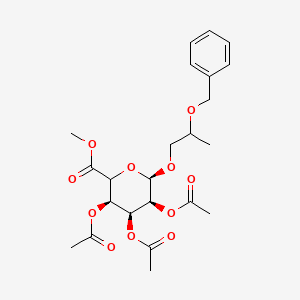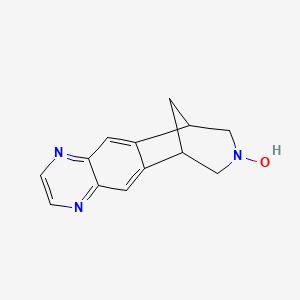![molecular formula C11H11ClN4O B13843515 5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of an amino group and a carboxamide group in this compound makes it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide typically involves the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium. The reaction mixture is then treated with a cold solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired compound . Another method involves the use of alumina-silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable and environmentally friendly synthetic routes, such as one-pot multicomponent reactions and the use of recyclable catalysts, are preferred for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized pyrazole compounds.
Scientific Research Applications
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles of contaminated insects . This mechanism is similar to that of other pyrazole-based insecticides and highlights its potential as a pest control agent.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-4-aryl-1,2,3-triazole
- 5-amino-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxamide group allows for diverse chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c12-9-4-2-1-3-7(9)6-16-10(13)8(5-15-16)11(14)17/h1-5H,6,13H2,(H2,14,17) |
InChI Key |
RNEKQZHUISLAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)







![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)



